molecular formula C9H15NO2 B6282628 (Z)-methyl 2-(azepan-2-ylidene)acetate CAS No. 1902162-09-7

(Z)-methyl 2-(azepan-2-ylidene)acetate

Cat. No.: B6282628
CAS No.: 1902162-09-7
M. Wt: 169.22 g/mol
InChI Key: MDEQSBWUWZBGQO-UHFFFAOYSA-N
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Description

(Z)-methyl 2-(azepan-2-ylidene)acetate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(azepan-2-ylidene)acetate typically involves the condensation of azepane derivatives with appropriate ester precursors. One common method involves the reaction of azepane with methyl 2-bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(azepan-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

(Z)-methyl 2-(azepan-2-ylidene)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(azepan-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound of (Z)-methyl 2-(azepan-2-ylidene)acetate, known for its diverse biological activities.

    Azetidine: A four-membered nitrogen-containing heterocycle with similar applications in medicinal chemistry.

    Piperidine: A six-membered nitrogen-containing heterocycle with widespread use in pharmaceuticals and organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its seven-membered ring and ester functional group make it a versatile compound for various applications, distinguishing it from other similar heterocycles.

Properties

CAS No.

1902162-09-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3

InChI Key

MDEQSBWUWZBGQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCCCN1

Purity

95

Origin of Product

United States

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